molecular formula C9H7BrO3 B029351 4-(2-bromoacetyl)benzoic Acid CAS No. 20099-90-5

4-(2-bromoacetyl)benzoic Acid

Cat. No.: B029351
CAS No.: 20099-90-5
M. Wt: 243.05 g/mol
InChI Key: ZMHLKKVZTJBBHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that the compound is used in the preparation of thiazole derivatives as anti-viral inhibitors , suggesting that it may interact with viral proteins or enzymes.

Biochemical Pathways

Given its potential use in the synthesis of antiviral agents , it might be involved in pathways related to viral replication or protein synthesis

Result of Action

As a potential precursor for antiviral agents , it might interfere with viral replication or protein synthesis, leading to the inhibition of viral growth

Preparation Methods

The synthesis of 4-(2-bromoacetyl)benzoic acid typically involves the bromination of 4-acetylbenzoic acid. One common method includes the following steps :

    Dissolution: 4-acetylbenzoic acid is dissolved in a suitable solvent, such as methanol.

    Bromination: The solution is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.

    Isolation: The product is isolated by filtration or extraction and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-(2-Bromoacetyl)benzoic acid undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common reagents used in these reactions include bases, acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Bromoacetyl)benzoic acid has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and other biological processes.

    Medicine: Research involving this compound focuses on its potential antiviral properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(2-Bromoacetyl)benzoic acid can be compared with other similar compounds, such as :

    4-(2-Bromoethyl)benzoic acid: Similar in structure but with an ethyl group instead of an acetyl group.

    3-(2-Bromoacetyl)benzoic acid: Similar but with the bromoacetyl group in a different position on the benzene ring.

    This compound methyl ester: The methyl ester derivative of the compound.

These compounds share similar reactivity but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and chemical behavior .

Properties

IUPAC Name

4-(2-bromoacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLKKVZTJBBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373578
Record name 4-(2-bromoacetyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20099-90-5
Record name 4-(2-bromoacetyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20099-90-5
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Synthesis routes and methods I

Procedure details

4-Acetylbenzoic acid (186 mg, 1.14 mmol) was dissolved in warm acetic acid (5 mL) and treated with bromine (58 mL, 1.14 mmol). The solution was stirred overnight before being cooled on ice. The resulting solid was filtered, washed with 1:1 methanol/water (3×10 mL) and dried in vacuo to provide 4-(2-bromoacetyl)benzoic acid as a white solid (102 mg). 1H NMR (200 MHz, DMSO-d6) δ 8.07 (s, 4H), 4.98 (s, 2H).
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186 mg
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5 mL
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58 mL
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Synthesis routes and methods II

Procedure details

2.0 g (12.2 mmole) of 4-acetyl benzoic acid was added to 90 ml of acetic acid in a 500 ml erlenmeyer flask and heated at 45° C. until dissolved. Maintaining the temperature at 45° C., 1.95 g (12.2 mmole, 0.61 ml) of bromine dissolved in ~2 ml acetic acid was added slowly over 1 hour with vigorous stirring. The reaction required an induction period of several minutes before proceeding, which became evident by the loss of the red bromine color and the evolution of HBr. The product, BABA (Modifying Reagent II), was precipitated on ice, collected by filtration and recrystallized 3 times from hot (75° C.) ethanol.
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2 g
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90 mL
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0.61 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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